

# Cross-Species Pharmacokinetic Profile of CKD-519: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic (PK) properties of **CKD-519**, a potent and selective cholesteryl ester transfer protein (CETP) inhibitor, across various species. The data presented is compiled from preclinical and clinical studies to support further research and development of this compound for the treatment of dyslipidemia.

# **Executive Summary**

**CKD-519** has been evaluated in several species, including mice, hamsters, rats, monkeys, and humans. Preclinical studies in animals have demonstrated dose-dependent exposure, while clinical trials in healthy human subjects have characterized its safety, tolerability, and pharmacokinetic profile. This document summarizes the key PK parameters, details the experimental methodologies employed in these studies, and provides a visual representation of the relevant biological pathway.

## **Data Presentation**

The following tables summarize the key pharmacokinetic parameters of **CKD-519** observed in different species following oral and intravenous administration.

# Table 1: Pharmacokinetic Parameters of CKD-519 in Humans (Single Oral Ascending Dose)[1]





| Dose (mg) | Tmax (h) | Cmax (ng/mL) | AUCinf<br>(ng·h/mL) | t1/2 (h)    |
|-----------|----------|--------------|---------------------|-------------|
| 25        | 6.0      | 45.4 ± 15.1  | 2030 ± 540          | 39.6 ± 8.6  |
| 50        | 5.0      | 72.8 ± 39.2  | 3460 ± 1210         | 50.7 ± 11.2 |
| 100       | 5.5      | 110.0 ± 47.9 | 6090 ± 2230         | 61.8 ± 16.2 |
| 200       | 6.0      | 149.7 ± 55.1 | 8960 ± 3280         | 70.4 ± 15.5 |
| 400       | 5.0      | 224.0 ± 98.6 | 14700 ± 5840        | 68.9 ± 13.9 |

Data are presented as mean ± standard deviation. Tmax is presented as median.

Table 2: Pharmacokinetic Parameters of CKD-519 in

**Animal Models (Intravenous Administration)[2]** 

| Species | Dose (mg/kg) | Cmax (ng/mL) | AUCinf<br>(ng·h/mL) | t1/2 (h)  |
|---------|--------------|--------------|---------------------|-----------|
| Hamster | 0.5          | 230 ± 31     | 389 ± 71            | 3.1 ± 0.5 |
| Rat     | 0.5          | 184 ± 25     | 405 ± 55            | 3.8 ± 0.4 |
| Monkey  | 0.1          | 79 ± 11      | 243 ± 41            | 6.2 ± 1.1 |

Data are presented as mean ± standard deviation.

# Table 3: Pharmacokinetic Parameters of CKD-519 in Animal Models (Oral Administration)[2]



| Species | Dose<br>(mg/kg) | Tmax (h)  | Cmax<br>(ng/mL) | AUCinf<br>(ng·h/mL) | t1/2 (h)  |
|---------|-----------------|-----------|-----------------|---------------------|-----------|
| Hamster | 3               | 4.0       | 117 ± 21        | 1430 ± 250          | 5.2 ± 0.9 |
| 15      | 6.0             | 345 ± 62  | 5210 ± 940      | 6.1 ± 1.1           |           |
| 45      | 8.0             | 580 ± 104 | 11500 ± 2070    | 7.3 ± 1.3           | -         |
| Rat     | 5               | 6.0       | 155 ± 28        | 2100 ± 380          | 5.8 ± 1.0 |
| 15      | 8.0             | 310 ± 56  | 5800 ± 1040     | 6.9 ± 1.2           |           |
| 45      | 8.0             | 490 ± 88  | 10800 ± 1940    | 8.1 ± 1.5           |           |
| Monkey  | 1               | 4.0       | 95 ± 17         | 1350 ± 240          | 7.5 ± 1.4 |
| 5       | 6.0             | 280 ± 50  | 4900 ± 880      | 8.8 ± 1.6           |           |
| 30      | 8.0             | 510 ± 92  | 11200 ± 2020    | 10.2 ± 1.8          | -         |

Data are presented as mean ± standard deviation. Tmax is presented as median.

# **Experimental Protocols**Human Single Ascending Dose Study

A randomized, double-blind, placebo-controlled, single ascending dose study was conducted in healthy adult subjects.[1] Participants were enrolled into one of five dose cohorts (25, 50, 100, 200, or 400 mg of **CKD-519**) or a placebo group.[1] Serial blood samples were collected at predefined time points to determine the plasma concentrations of **CKD-519**.

#### Inclusion Criteria:

• Healthy adult volunteers.

#### **Exclusion Criteria:**

- History of clinically significant diseases.
- Hypersensitivity to drugs.



- Abnormal blood pressure readings.[2]
- Positive results for drug screening or serology tests.[2]

Bioanalytical Method: Plasma concentrations of **CKD-519** were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. [3] The assay had a lower limit of quantification of 1.0 ng/mL.[3]

## **Animal Pharmacokinetic Studies**

Pharmacokinetic studies were performed in male hamsters, rats, and monkeys. A single dose of **CKD-519** was administered either orally or via intravenous infusion to fasted animals.[4]

### Dosing:

- Hamsters: 0.5 mg/kg (IV); 3, 15, or 45 mg/kg (PO).[4]
- Rats: 0.5 mg/kg (IV); 5, 15, or 45 mg/kg (PO).[4]
- Monkeys: 0.1 mg/kg (IV); 1, 5, or 30 mg/kg (PO).[4]

Blood Sampling: Blood samples were collected at various time points post-administration. For hamsters and rats, samples were taken up to 24 hours, and for monkeys, up to 72 hours.[4]

Bioanalytical Method: Plasma concentrations of **CKD-519** were measured using a validated HPLC-MS/MS method.[4]

# **Mandatory Visualization**





Click to download full resolution via product page

Caption: Mechanism of action of **CKD-519** as a CETP inhibitor.

Caption: Experimental workflow for pharmacokinetic studies of CKD-519.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Pharmacokinetics, pharmacodynamics and safety of CKD-519, a CETP inhibitor, in healthy subjects PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]



- 3. Quantitative Prediction of Human Pharmacokinetics and Pharmacodynamics of CKD519, a Potent Inhibitor of Cholesteryl Ester Transfer Protein (CETP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Prediction of Human Pharmacokinetics and Pharmacodynamics of CKD519,
  a Potent Inhibitor of Cholesteryl Ester Transfer Protein (CETP) PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cross-Species Pharmacokinetic Profile of CKD-519: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606711#cross-species-comparison-of-ckd-519-pharmacokinetics]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com